molecular formula C11H12O2 B1296147 2,3-Dihydro-1h-inden-5-ylacetic acid CAS No. 5453-98-5

2,3-Dihydro-1h-inden-5-ylacetic acid

Cat. No.: B1296147
CAS No.: 5453-98-5
M. Wt: 176.21 g/mol
InChI Key: AVLCYTRBQULWGZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-5-ylacetic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-inden-5-ylacetic acid typically involves the hydrogenation of indene followed by carboxylation. One common method starts with the hydrogenation of indene to produce 2,3-dihydroindene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base, such as potassium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-5-ylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-ylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-5-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Indene: The parent hydrocarbon of 2,3-Dihydro-1H-inden-5-ylacetic acid.

    Indole-3-acetic acid: A plant hormone with a similar indene structure but with different functional groups.

    2,3-Dihydroindene: An intermediate in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific combination of the indene structure with a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCYTRBQULWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280847
Record name 2,3-dihydro-1h-inden-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-98-5
Record name 5-Indanacetic acid
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Record name 2,3-dihydro-1h-inden-5-ylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-inden-5-yl)acetic acid
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